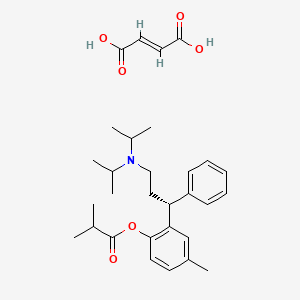
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a diisopropylamino group, a phenylpropyl group, and a methylphenyl isobutyrate moiety. The hydrogen fumarate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diisopropylamino Group: This step involves the reaction of diisopropylamine with an appropriate halogenated precursor under basic conditions to form the diisopropylamino group.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a Friedel-Crafts alkylation reaction, where a phenyl ring is alkylated with a propyl group in the presence of a Lewis acid catalyst.
Formation of the Methylphenyl Isobutyrate Moiety: This step involves the esterification of 4-methylphenol with isobutyric acid under acidic conditions to form the methylphenyl isobutyrate moiety.
Final Coupling and Salt Formation: The final step involves coupling the intermediate products to form the desired compound, followed by the addition of fumaric acid to form the hydrogen fumarate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways, thereby modulating biochemical processes.
Pathway Modulation: Affecting cellular pathways and processes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate
- (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate
- ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Acetate
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrogen fumarate salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C30H41NO6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2.C4H4O4/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h8-14,17-20,23H,15-16H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 |
InChI Key |
GCCQRLKXSUATCT-RNCYCKTQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


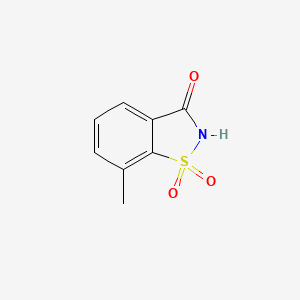
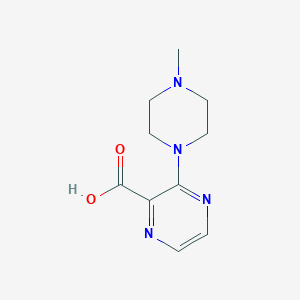
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
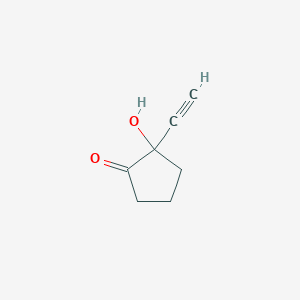
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
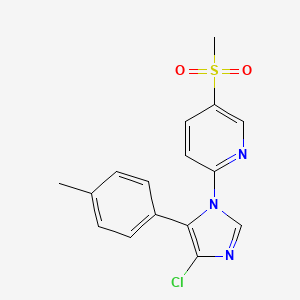
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
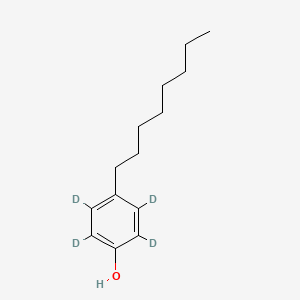
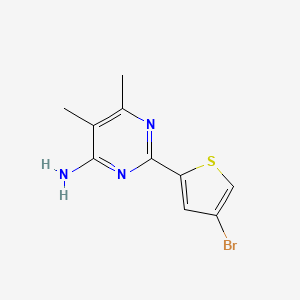
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
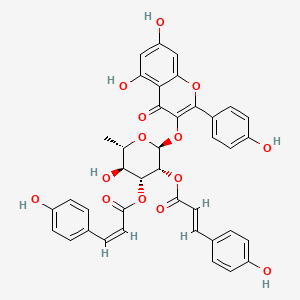
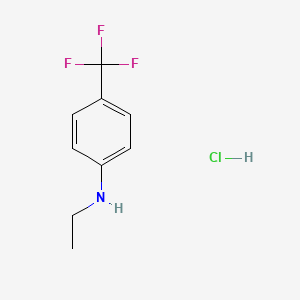
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
